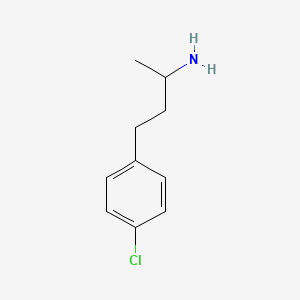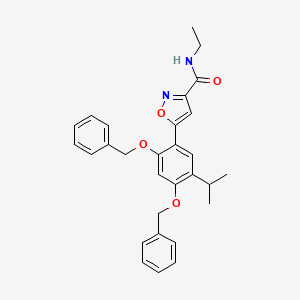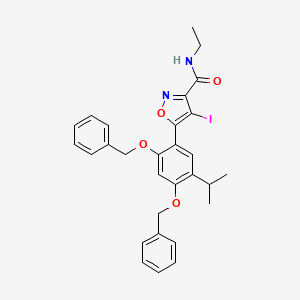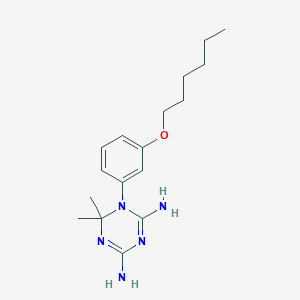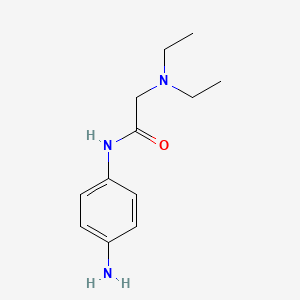
5-(2,4-bis(benzyloxy)-5-isopropylphenyl)-N-ethyl-4-(4-(morpholinomethyl)phenyl)isoxazole-3-carboxamide
Overview
Description
5-(2,4-bis(benzyloxy)-5-isopropylphenyl)-N-ethyl-4-(4-(morpholinomethyl)phenyl)isoxazole-3-carboxamide is a complex organic compound known for its unique structure and versatile applications. This compound stands out due to its combination of functional groups, which confer significant biochemical and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(2,4-bis(benzyloxy)-5-isopropylphenyl)-N-ethyl-4-(4-(morpholinomethyl)phenyl)isoxazole-3-carboxamide typically involves multiple steps, including the protection of functional groups, formation of the isoxazole ring, and subsequent coupling reactions. Reagents such as sodium hydride (NaH), benzyloxy chloride, and various amides are employed under controlled conditions, often involving inert atmospheres and specific temperature ranges.
Industrial Production Methods: Industrially, the compound is synthesized using scalable processes that emphasize efficiency and yield. Automation and flow chemistry techniques ensure consistent quality and allow for large-batch production, meeting the stringent requirements for purity and consistency in pharmaceutical and chemical industries.
Chemical Reactions Analysis
Types of Reactions: This compound undergoes several types of chemical reactions, such as:
Oxidation: Conversion of benzylic alcohols to aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4).
Reduction: Reduction of nitro groups to amines using catalysts such as palladium on carbon (Pd/C).
Substitution: Aromatic substitution reactions, particularly electrophilic aromatic substitution, where functional groups are introduced onto the aromatic ring.
Common Reagents and Conditions: Common reagents include:
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing agents: Lithium aluminium hydride (LiAlH4), sodium borohydride (NaBH4).
Catalysts: Palladium on carbon (Pd/C), platinum (Pt).
Major Products Formed: The reactions can yield a variety of products including:
Benzylic alcohol derivatives.
Amines from nitro compounds.
Substituted aromatics with functional groups like halogens or alkyl chains.
Scientific Research Applications
Chemistry: The compound is valuable in organic synthesis and as an intermediate in the preparation of more complex molecules. It serves as a building block for creating new derivatives with potentially beneficial properties.
Biology: It is studied for its interactions with biological macromolecules, influencing enzymatic activities or serving as a ligand in molecular recognition processes.
Medicine: Research is ongoing into its potential as a therapeutic agent. Its ability to interact with specific biological pathways makes it a candidate for drug development, particularly in the fields of oncology and neurology.
Industry: The compound’s unique properties are leveraged in the production of specialty chemicals and advanced materials. Its role in the synthesis of polymers and nanomaterials highlights its industrial significance.
Mechanism of Action
5-(2,4-bis(benzyloxy)-5-isopropylphenyl)-N-ethyl-4-(4-(morpholinomethyl)phenyl)isoxazole-3-carboxamide exerts its effects through specific molecular interactions. It often targets enzymes or receptors, modulating their activities. The compound can inhibit or activate certain pathways by binding to active sites or altering the conformation of proteins. Its benzyl and isopropyl groups contribute to hydrophobic interactions, while the morpholinomethyl and isoxazole groups can form hydrogen bonds and other electrostatic interactions.
Comparison with Similar Compounds
Compared to compounds like 5-(2,4-dimethoxyphenyl)-N-ethyl-4-(4-methylphenyl)isoxazole-3-carboxamide or 5-(2,4-bis(benzyloxy)phenyl)-N-ethyl-4-(4-(pyrrolidinomethyl)phenyl)isoxazole-3-carboxamide, our target compound shows unique structural features that influence its reactivity and interaction profile
By diving into its synthesis, reactions, and applications, we uncover the multi-faceted nature of 5-(2,4-bis(benzyloxy)-5-isopropylphenyl)-N-ethyl-4-(4-(morpholinomethyl)phenyl)isoxazole-3-carboxamide, revealing its invaluable role in various scientific and industrial realms.
Properties
IUPAC Name |
5-[2,4-bis(phenylmethoxy)-5-propan-2-ylphenyl]-N-ethyl-4-[4-(morpholin-4-ylmethyl)phenyl]-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H43N3O5/c1-4-41-40(44)38-37(32-17-15-29(16-18-32)25-43-19-21-45-22-20-43)39(48-42-38)34-23-33(28(2)3)35(46-26-30-11-7-5-8-12-30)24-36(34)47-27-31-13-9-6-10-14-31/h5-18,23-24,28H,4,19-22,25-27H2,1-3H3,(H,41,44) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPXSLNCYHCALKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=NOC(=C1C2=CC=C(C=C2)CN3CCOCC3)C4=CC(=C(C=C4OCC5=CC=CC=C5)OCC6=CC=CC=C6)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H43N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
645.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
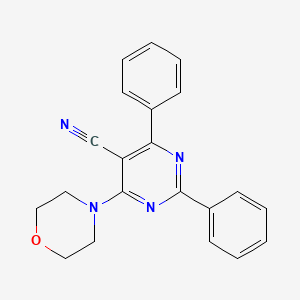
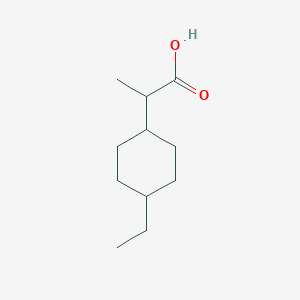
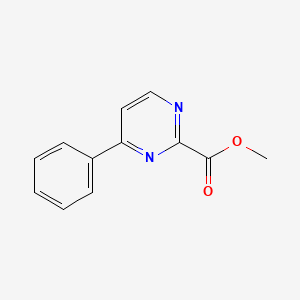
![1-Oxa-4,8-diazaspiro[4.5]decan-3-one](/img/structure/B3152929.png)

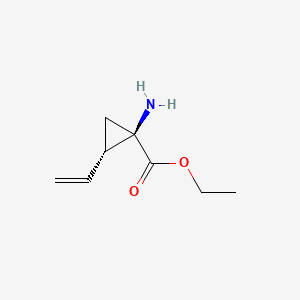
![3-[benzyl(methyl)amino]-1-phenylpropan-1-ol](/img/structure/B3152951.png)

![N-{[(Prop-2-en-1-yl)oxy]carbonyl}tyrosine](/img/structure/B3152958.png)
